4-({4-methyl-3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}sulfonyl)morpholine
Overview
Description
4-({4-methyl-3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}sulfonyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
4-({4-methyl-3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}sulfonyl)morpholine has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have activity against cancer cells, as well as potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The exact mechanism of action of 4-({4-methyl-3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}sulfonyl)morpholine is not fully understood. However, it has been suggested that the compound may act as a proteasome inhibitor, leading to the accumulation of misfolded proteins and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in the progression of Alzheimer's disease. Additionally, it has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-({4-methyl-3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}sulfonyl)morpholine in lab experiments is its potential as a therapeutic agent for a variety of diseases. Additionally, its mechanism of action makes it a useful tool for studying the role of proteasome inhibition in disease progression. However, one limitation is that the compound may have off-target effects, making it difficult to interpret experimental results.
Future Directions
Future research on 4-({4-methyl-3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}sulfonyl)morpholine could focus on identifying its precise mechanism of action, as well as optimizing its structure to improve its activity and reduce off-target effects. Additionally, further studies could explore its potential as a therapeutic agent for a wider range of diseases, including neurodegenerative disorders and cancer. Finally, investigations into the compound's pharmacokinetic properties could help to determine its potential for use in clinical settings.
properties
IUPAC Name |
(2-methyl-5-morpholin-4-ylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-18-7-8-20(30(27,28)25-13-15-29-16-14-25)17-21(18)22(26)24-11-9-23(10-12-24)19-5-3-2-4-6-19/h2-8,17H,9-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSVVGYFCQUVNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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